Superior MET Kinase Selectivity: >200-Fold Selectivity Profile vs. Capmatinib and Crizotinib
Tepotinib demonstrates a highly selective inhibition profile for the MET kinase compared to a broad panel of 242 human kinases. In comparative kinase profiling, tepotinib exhibited an IC50 of 3-4 nM for MET and >200-fold selectivity against IRAK4, TrkA, Axl, IRAK1, and Mer [1]. While capmatinib and crizotinib are also MET inhibitors, they possess different selectivity profiles with varying degrees of off-target kinase inhibition [2]. Crizotinib, in particular, is a multi-kinase inhibitor with significant activity against ALK and ROS1, which contributes to a distinct adverse event profile [3]. This high degree of selectivity for tepotinib is a critical attribute that distinguishes it from less-selective multi-kinase inhibitors.
| Evidence Dimension | Kinase Selectivity (Fold-Selectivity vs. MET) |
|---|---|
| Target Compound Data | IC50 (MET) = 3-4 nM; >200-fold selectivity over IRAK4, TrkA, Axl, IRAK1, Mer |
| Comparator Or Baseline | Capmatinib (Type Ib MET inhibitor); Crizotinib (Multi-kinase MET/ALK/ROS1 inhibitor) |
| Quantified Difference | Tepotinib: >200-fold MET selectivity. Capmatinib: IC50 (MET) ~0.6 nM, but distinct off-target profile. Crizotinib: Multi-kinase inhibition profile. |
| Conditions | Biochemical kinase activity assays (e.g., Reaction Biology Corp. Kinase HotSpotSM) against a panel of human kinases. |
Why This Matters
Higher selectivity translates to reduced off-target kinase inhibition, potentially leading to a more favorable safety and tolerability profile, a key factor in long-term treatment and combination studies.
- [1] Bladt F, Faden B, Friese-Hamim M, et al. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941–2951. View Source
- [2] Baltschukat S, Engstler BS, Huang A, et al. Capmatinib (INC280) Is a Potent and Selective c-MET Inhibitor with Antitumor Activity in Preclinical Models. Cancer Res. 2019;79(13 Suppl):Abstract 4849. View Source
- [3] Cui JJ, Tran-Dubé M, Shen H, et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). J Med Chem. 2011;54(18):6342-63. View Source
